2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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Overview
Description
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions on the pyrimidine ring.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drugs. This compound is also explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .
Comparison with Similar Compounds
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Comparison: While these compounds share the dioxaborolane moiety, they differ in the substitution pattern on the aromatic ring. The presence of different functional groups can influence their reactivity and applications. For example, the methoxy groups in 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine provide unique electronic properties that can be exploited in specific synthetic transformations .
Biological Activity
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of boron-containing organic molecules that are often studied for their applications in medicinal chemistry, particularly as inhibitors of various biological targets.
- Molecular Formula : C15H21BO5
- Molecular Weight : 292.14 g/mol
- CAS Number : 1265360-45-9
The biological activity of this compound has been primarily associated with its ability to inhibit specific enzymes or receptors involved in various signaling pathways. The presence of the dioxaborolane moiety is significant as it can participate in coordination with metal ions and influence enzyme activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Kinase Inhibition :
- This compound has been explored as a potential inhibitor of various kinases. Kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. Inhibitors targeting these enzymes can halt aberrant signaling pathways.
-
Anticancer Properties :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The inhibition of specific kinases involved in tumor growth can lead to reduced proliferation and increased apoptosis in cancer cells.
-
Selectivity and Potency :
- The selectivity profile of this compound against different kinases has been evaluated. Initial findings indicate that it may preferentially inhibit certain kinases over others, which is crucial for minimizing side effects and enhancing therapeutic efficacy.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells:
- The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (NSCLC) | 10 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Properties
CAS No. |
269410-14-2 |
---|---|
Molecular Formula |
C12H19BN2O4 |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)15-10(14-8)17-6/h7H,1-6H3 |
InChI Key |
IIDHDKYLBVMDBH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)OC)OC |
Origin of Product |
United States |
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